molecular formula C16H15NO B8771973 1,5-Diphenylpyrrolidin-2-one CAS No. 5469-56-7

1,5-Diphenylpyrrolidin-2-one

Cat. No. B8771973
Key on ui cas rn: 5469-56-7
M. Wt: 237.30 g/mol
InChI Key: RNVOXAHWAAVDBN-UHFFFAOYSA-N
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Patent
US04839360

Procedure details

To 20 g of 4-phenyl-γ-butyrolactone were added 28 g of aniline and 7.6 g of aniline hydrochloride, and the mixture was heated with stirring at 180° C. for 5 hours while evaporating the water formed. After cooling, 200 ml of benzene was added, and the mixture was washed with 10% hydrochloric acid and a saturated aqueous sodium chloride solution and dried. After removal of the solvent, the residue was recrystallized from ethyl acetate to give 24.9 g of 1,5-diphenyl-2-pyrrolidone.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[O:12][C:10](=O)[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl.NC1C=CC=CC=1>C1C=CC=CC=1>[C:14]1([N:13]2[CH:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH2:8][CH2:9][C:10]2=[O:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(=O)O1
Name
Quantity
28 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
7.6 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
with stirring at 180° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
CUSTOM
Type
CUSTOM
Details
while evaporating the water
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the mixture was washed with 10% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(CCC1C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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